molecular formula C16H23N3O2S B5823866 N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide

N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide

Cat. No. B5823866
M. Wt: 321.4 g/mol
InChI Key: AAMIRAMGCJOLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide, also known as MLN4924, is a novel small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. MLN4924 is a selective inhibitor of NEDD8-activating enzyme (NAE), which is a key enzyme in the process of neddylation. Neddylation is a post-translational modification process that is involved in the regulation of various cellular processes, including cell cycle progression, DNA repair, and protein degradation.

Mechanism of Action

N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide inhibits the activity of NAE, which is responsible for the activation of the small ubiquitin-like modifier (SUMO) protein NEDD8. NEDD8 conjugation to target proteins (neddylation) is a critical step in the regulation of protein degradation by the ubiquitin-proteasome system. Inhibition of NAE by N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the cullin-RING E3 ubiquitin ligase (CRL) complex. The activation of the CRL complex leads to the degradation of various proteins, including oncoproteins that are critical for cancer cell survival.
Biochemical and Physiological Effects:
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis and metastasis in preclinical models. N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide treatment leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the CRL complex and subsequent degradation of various proteins. This leads to the inhibition of various cellular processes, including cell cycle progression, DNA repair, and protein degradation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide is its specificity for NAE, which makes it a valuable tool for studying neddylation and its role in cellular processes. N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide has also been shown to exhibit potent anti-tumor activity in various cancer cell lines and xenograft models, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide is its potential toxicity, which may limit its clinical application.

Future Directions

There are several future directions for the research on N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide. One potential direction is the development of combination therapies that include N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide and other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is the identification of biomarkers that can predict the response to N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide treatment. Additionally, further studies are needed to determine the safety and efficacy of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide in clinical trials, particularly in combination with other anti-cancer agents. Finally, the development of new NAE inhibitors with improved pharmacokinetic properties and reduced toxicity may also be a promising direction for future research.

Synthesis Methods

The synthesis of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide involves a multi-step process that includes the reaction of 4-(isobutyrylamino)phenyl isothiocyanate with 3-methylbutanoyl chloride to form the intermediate, which is then reacted with N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product.

Scientific Research Applications

N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines and xenograft models. N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide has been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis B.

properties

IUPAC Name

3-methyl-N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-10(2)9-14(20)19-16(22)18-13-7-5-12(6-8-13)17-15(21)11(3)4/h5-8,10-11H,9H2,1-4H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMIRAMGCJOLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.